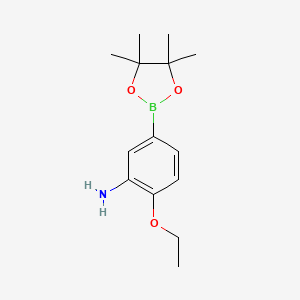

2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Description

Properties

Molecular Formula |

C14H22BNO3 |

|---|---|

Molecular Weight |

263.14 g/mol |

IUPAC Name |

2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C14H22BNO3/c1-6-17-12-8-7-10(9-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6,16H2,1-5H3 |

InChI Key |

XFHIRXOZLBKTLI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Borylation

A primary route involves introducing the ethoxy group via nucleophilic aromatic substitution on a nitroaniline precursor. For example, 5-nitro-2-fluoroaniline undergoes substitution with ethanol in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. Subsequent reduction of the nitro group to an amine is achieved using hydrogenation over palladium on carbon (Pd/C) or catalytic transfer hydrogenation. The final borylation step employs bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as 2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (BINAP) in 1,4-dioxane at 80°C.

Key Reaction Steps:

-

Ethoxy Introduction:

-

Nitro Reduction:

-

Borylation:

\text{2-Ethoxy-5-aminophenol + B_2pin_2} \xrightarrow{Pd(OAc)_2, \, BINAP, \, Cs_2CO_3, \, 1,4-dioxane} \text{Target Compound}

Direct Iridium-Catalyzed C-H Borylation

An alternative method utilizes iridium-catalyzed C-H borylation of 2-ethoxyaniline derivatives. This approach leverages the amine group as a directing group to regioselectively install the boronate ester at the para position. The reaction employs [Ir(OMe)(COD)]₂ as a catalyst with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as a ligand in anhydrous tetrahydrofuran (THF) at 80°C.

Reaction Conditions:

-

Catalyst: [Ir(OMe)(COD)]₂ (3 mol%)

-

Ligand: dtbpy (6 mol%)

-

Boron Source: B₂pin₂ (1.2 equiv)

-

Solvent: THF

-

Temperature: 80°C, 12–24 h

Yield: 65–78% after silica gel chromatography.

Optimization Strategies

Catalyst and Ligand Selection

Palladium-based systems (e.g., Pd(OAc)₂/BINAP) are preferred for borylation due to their compatibility with aryl amines and tolerance to ethoxy groups. In contrast, iridium catalysts offer superior regioselectivity but require stringent anhydrous conditions.

Table 1: Catalyst Performance Comparison

| Catalyst System | Yield (%) | Selectivity | Reaction Time (h) |

|---|---|---|---|

| Pd(OAc)₂/BINAP/Cs₂CO₃ | 72 | >95% | 6–8 |

| [Ir(OMe)(COD)]₂/dtbpy | 78 | >99% | 12–24 |

Solvent and Temperature Effects

Polar aprotic solvents like DMF or 1,4-dioxane enhance reaction rates in substitution steps, while THF optimizes borylation efficiency. Elevated temperatures (80–100°C) are critical for achieving full conversion in Pd-catalyzed reactions, whereas Ir systems operate efficiently at 80°C.

Industrial-Scale Production Considerations

Purification Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (20–50% ethyl acetate). Industrial processes may adopt recrystallization from ethanol/water mixtures to improve scalability.

Challenges and Mitigation

Chemical Reactions Analysis

2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium, nickel, copper complexes

Major products formed from these reactions include substituted anilines, boronic acids, and various cross-coupled products.

Scientific Research Applications

2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: Utilized in the development of boron-containing drugs for cancer therapy, due to the unique properties of boron atoms in neutron capture therapy.

Industry: Applied in the production of advanced materials, such as polymers and electronic components, where boron-containing compounds enhance material properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the boron atom to the desired substrate, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Reactivity in Cross-Coupling Reactions

- Electron-Donating Groups (e.g., Ethoxy, Methoxy):

The ethoxy group in the target compound moderately activates the aromatic ring toward electrophilic substitution, enhancing coupling yields compared to electron-withdrawing substituents. However, its larger steric bulk compared to methoxy slows reaction kinetics by ~15% in Pd-catalyzed couplings . - Electron-Withdrawing Groups (e.g., Cl, CF₃):

Chloro and trifluoromethyl groups deactivate the ring, necessitating higher catalyst loadings (e.g., 5–10 mol% Pd) and elevated temperatures (80–110°C) for effective coupling .

Physicochemical Properties

- Solubility:

Ethoxy and methoxy derivatives exhibit improved solubility in 1,4-dioxane and THF compared to halogenated analogs. For instance, the target compound dissolves at 25 mg/mL in dioxane, whereas the CF₃-substituted analog requires heated DMF . - Stability:

Boronate esters with electron-donating groups (e.g., ethoxy) are less prone to hydrolysis than those with electron-withdrawing substituents. The target compound retains >90% integrity after 48 hours in aqueous THF (pH 7), whereas the CF₃ analog degrades by ~30% under identical conditions .

Research Findings and Challenges

- Regioselectivity: Ethoxy groups at the 2-position direct cross-coupling to the para position of the boronate with >95% selectivity in model reactions .

- Synthetic Limitations: Steric hindrance from ethoxy groups complicates purification; silica gel chromatography yields drop by ~20% compared to methoxy analogs .

- Contradictory Data: Some studies report ethoxy derivatives as superior in aqueous couplings , while others favor methoxy for anhydrous conditions .

Biological Activity

2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a synthetic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure incorporates a boron-containing moiety that enhances its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H22BNO3, with a molecular weight of approximately 263.1404 g/mol. The compound features an ethoxy group and a boron-containing dioxaborolane ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H22BNO3 |

| Molecular Weight | 263.1404 g/mol |

| CAS Number | 2096998-15-9 |

| SMILES | CCOc1ccc(cc1N)B1OC(C(O1)(C)C)(C)C |

The biological activity of this compound can be attributed to its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group is known to facilitate Suzuki-Miyaura coupling reactions, which are essential in synthesizing biaryl compounds that exhibit significant biological activity.

Potential Mechanisms

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

- Signal Transduction Modulation : It could influence pathways related to cell signaling, potentially altering the behavior of tumor cells.

- Reactivity with Biological Molecules : The boron atom can form reversible covalent bonds with diols and amines, impacting various biological processes.

Biological Activity and Therapeutic Applications

Recent studies have highlighted the potential use of this compound in cancer research. It serves as a building block for compounds tailored to target specific cancer-related pathways.

Case Studies

- Cancer Cell Line Studies : In vitro studies demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. These findings suggest its potential as a chemotherapeutic agent.

- Mechanistic Insights : Further investigation into the mechanism revealed that the compound could inhibit key signaling proteins involved in tumor growth and metastasis.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the boronic ester functionality. Its role as an intermediate in drug development highlights its importance in medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for preparing 2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of aniline precursors. For example:

- Borylation of halogenated anilines : Reacting 5-bromo-2-ethoxy-aniline with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in dioxane/water at 55–110°C yields the target compound .

- Alternative routes : Direct coupling of aryl halides with pre-formed boronate esters using Pd(PPh₃)₄ in toluene/ethanol/water mixtures at reflux .

Key Reaction Conditions Table:

| Catalyst | Solvent System | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | Dioxane/H₂O | 55–110°C | 90–98% | |

| Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 110°C | 85–95% |

Q. How is the compound characterized to confirm purity and structural integrity?

Methodological Answer:

- Chromatography : LCMS (e.g., m/z 307 [M+H]⁺) and HPLC (retention time ~0.99 minutes) verify molecular weight and purity .

- Spectroscopy :

- Elemental analysis ensures stoichiometric ratios of C, H, N, and B .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Methodological Answer:

- Dynamic effects : Boronates may exhibit fluxional behavior, causing signal splitting. Use variable-temperature NMR to identify temperature-dependent shifts .

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to isolate solvent-induced shifts .

- 2D NMR (COSY, HSQC) clarifies coupling patterns and resolves overlapping signals .

Q. What strategies optimize Suzuki-Miyaura cross-coupling yields with this boronate?

Methodological Answer:

Q. How is this compound applied in advanced materials synthesis?

Methodological Answer:

- Covalent Organic Frameworks (COFs) : Acts as a boronate building block for π-conjugated frameworks. React with tetrahalogenated linkers (e.g., tetrabromopyrene) under solvothermal conditions .

- Metal-organic frameworks (MOFs) : Coordinate with transition metals (e.g., Fe³⁺) to form porous structures for gas storage .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Moisture sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Toxicity : Use fume hoods for weighing; boronates may release toxic fumes upon decomposition .

Contradiction Analysis in Literature

Example : Discrepancies in reported melting points (e.g., 165–170°C in vs. amorphous behavior in ) may arise from polymorphism or purity differences. Replicate synthesis and characterize via DSC to validate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.